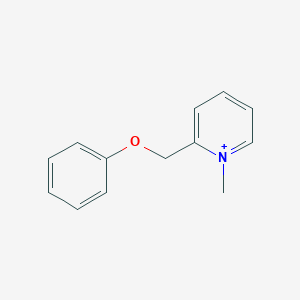
1-Methyl-2-(phenoxymethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(phenoxymethyl)pyridinium is a useful research compound. Its molecular formula is C13H14NO+ and its molecular weight is 200.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiparasitic Activity
Research indicates that derivatives of 1-methyl-2-(phenoxymethyl)pyridinium exhibit significant antiparasitic properties. For instance, compounds related to this structure have shown efficacy against protozoal infections such as Trichomonas vaginalis and Entamoeba histolytica . The mechanism involves disrupting the metabolic processes of these pathogens, making them a potential therapeutic option for treating infections caused by these organisms .
| Compound | Target Organism | Efficacy |
|---|---|---|
| This compound | Trichomonas vaginalis | Effective |
| This compound | Entamoeba histolytica | Effective |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against various bacterial and fungal strains. Studies suggest that compounds derived from this scaffold can inhibit the growth of certain pathogens, thus contributing to the development of new antimicrobial agents .
Neuropharmacological Applications
Recent studies have explored the neuroprotective effects of phenoxy-substituted pyridinium compounds. These compounds have been implicated in modulating neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The phenoxy group plays a crucial role in enhancing interactions with neurotransmitter receptors, potentially leading to improved cognitive function .
| Application | Mechanism of Action | Potential Use |
|---|---|---|
| Neuroprotection | Modulation of neuroinflammatory responses | Alzheimer's disease treatment |
| Cognitive enhancement | Interaction with neurotransmitter receptors | Memory improvement |
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and oxidation processes. These methods allow for the modification of the phenoxy group, leading to a library of derivatives with enhanced biological activities .
Key Synthesis Pathways
- Nucleophilic Substitution : Reaction between chlorinated pyridine derivatives and phenolic compounds.
- Oxidation Reactions : Utilizing oxidizing agents such as hydrogen peroxide to form nitroimidazole derivatives.
Case Study 1: Antiparasitic Efficacy
A study conducted on the efficacy of this compound derivatives against Trichomonas vaginalis demonstrated a significant reduction in parasite viability at concentrations as low as 10 µg/mL. This suggests strong potential for therapeutic applications in treating trichomoniasis .
Case Study 2: Neuroprotective Effects
In an experimental model simulating neurodegeneration, derivatives of this compound were shown to reduce markers of inflammation and neuronal death, indicating their potential role in neuroprotection and cognitive enhancement .
特性
分子式 |
C13H14NO+ |
|---|---|
分子量 |
200.26g/mol |
IUPAC名 |
1-methyl-2-(phenoxymethyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10H,11H2,1H3/q+1 |
InChIキー |
ROBMZHNBDVPEDB-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1COC2=CC=CC=C2 |
正規SMILES |
C[N+]1=CC=CC=C1COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















